

Check Availability & Pricing

# AT9283: A Technical Guide to a Multi-Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Overview of the Discovery, Chemical Properties, and Mechanism of Action of **AT9283** for Researchers, Scientists, and Drug Development Professionals.

### **Abstract**

AT9283 is a potent, multi-targeted small molecule inhibitor of several key kinases implicated in cancer pathogenesis, most notably the Aurora kinases A and B, Janus kinase 2 (JAK2), and the Abl tyrosine kinase, including its T315I mutant form.[1][2] Discovered by Astex Therapeutics through an innovative fragment-based drug discovery approach, AT9283 has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models and has undergone evaluation in clinical trials for both solid and hematological malignancies.[2][3] This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of AT9283, with a focus on its mechanism of action, kinase inhibition profile, and the experimental methodologies used to characterize this compound.

# **Discovery and Development**

AT9283 was identified and optimized from a pyrazole-benzimidazole fragment using Astex's proprietary Pyramid™ fragment-based drug discovery platform.[3][4] This approach involves the screening of low molecular weight chemical fragments for binding to a protein target, followed by structure-guided optimization to develop high-affinity lead compounds.[3][5] The initial fragment hit was identified through high-throughput X-ray crystallography, and subsequent structure-based design led to the synthesis of AT9283 with potent inhibitory activity against Aurora kinases.[1][5]



The development of **AT9283** was driven by the need for novel anti-cancer agents targeting mitotic progression. Aurora kinases are crucial regulators of mitosis, and their overexpression is frequently observed in various human tumors, making them attractive therapeutic targets.[6]

# **Chemical Properties**

AT9283 is a synthetic, heterocyclic small molecule with the chemical formula  $C_{19}H_{23}N_7O_2$  and a molecular weight of 381.43 g/mol .[7]

| Property          | Value                                                                                  |
|-------------------|----------------------------------------------------------------------------------------|
| IUPAC Name        | 1-cyclopropyl-3-[3-(5-morpholin-4-ylmethyl-1H-benzoimidazol-2-yl)-1H-pyrazol-4-yl]urea |
| Molecular Formula | C19H23N7O2                                                                             |
| Molecular Weight  | 381.43 g/mol                                                                           |
| CAS Number        | 896466-04-9                                                                            |
| Appearance        | Solid                                                                                  |

## **Mechanism of Action**

**AT9283** exerts its anti-tumor effects through the potent and simultaneous inhibition of multiple kinases that are critical for cell division, proliferation, and survival.

## **Inhibition of Aurora Kinases**

AT9283 is a potent inhibitor of both Aurora A and Aurora B kinases.[1] The inhibition of Aurora B is considered the primary mechanism for the observed cellular phenotype of endoreduplication, where cells undergo DNA replication without cell division, leading to polyploidy and subsequent apoptosis.[1][8] A key downstream substrate of Aurora B is histone H3, and inhibition of its phosphorylation at Serine 10 is a well-established biomarker of AT9283 activity.

## **Inhibition of JAK2**



AT9283 is also a potent inhibitor of JAK2, a non-receptor tyrosine kinase that plays a central role in cytokine signaling pathways that regulate hematopoiesis and immune responses.[9] Constitutive activation of the JAK2 signaling pathway is a hallmark of myeloproliferative neoplasms, making it a key therapeutic target.[9]

### Inhibition of Abl Kinase

**AT9283** effectively inhibits the Abl tyrosine kinase, including the T315I mutant, which confers resistance to imatinib and other ABL inhibitors in chronic myeloid leukemia (CML).[1]

## **Kinase Inhibition Profile**

The following table summarizes the in vitro inhibitory activity of **AT9283** against a panel of kinases.

| Kinase Target | IC <sub>50</sub> (nM) |
|---------------|-----------------------|
| Aurora A      | ~3                    |
| Aurora B      | ~3                    |
| JAK2          | 1.2                   |
| JAK3          | 1.1                   |
| Abl (T315I)   | 4                     |
| Flt3          | 15 (57% inhibition)   |
| Lck           | 63                    |
| Src           | 97                    |
| c-Abl         | 110                   |
| c-Kit         | 250 (46% inhibition)  |
| RSK1          | 37                    |

Data compiled from multiple sources.[7][10]



# Experimental Protocols In Vitro Kinase Inhibition Assay (Aurora A/B)

This protocol describes a typical biochemical assay to determine the IC<sub>50</sub> of **AT9283** against Aurora A and Aurora B kinases.

#### Materials:

- Recombinant human Aurora A and Aurora B enzymes
- Biotinylated peptide substrate (e.g., Kemptide)
- ATP
- Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl<sub>2</sub>, 0.01% BSA, 0.01% Triton X-100, 1 mM DTT)
- AT9283 (serial dilutions)
- · Streptavidin-coated plates
- Phospho-specific antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Plate reader

#### Procedure:

- Prepare serial dilutions of AT9283 in DMSO and then in assay buffer.
- In a 96-well plate, add the kinase, peptide substrate, and AT9283 (or DMSO control).
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).



- · Stop the reaction by adding EDTA.
- Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.
- Wash the plate to remove unbound components.
- Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.
- Wash the plate and add an HRP-conjugated secondary antibody.
- Wash the plate and add a chemiluminescent substrate.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each **AT9283** concentration and determine the IC<sub>50</sub> value by non-linear regression analysis.

# **Cell Proliferation Assay (HCT116)**

This protocol describes a method to assess the anti-proliferative effect of **AT9283** on the human colorectal carcinoma cell line HCT116.

#### Materials:

- HCT116 cells
- Complete growth medium (e.g., McCoy's 5A with 10% FBS)
- AT9283 (serial dilutions)
- 96-well cell culture plates
- Cell viability reagent (e.g., MTS or resazurin)
- Plate reader

#### Procedure:



- Seed HCT116 cells in a 96-well plate at a density of approximately 2,000-5,000 cells per well
  and allow them to adhere overnight.
- Prepare serial dilutions of AT9283 in complete growth medium.
- Remove the existing medium from the cells and add the medium containing the different concentrations of AT9283 (or vehicle control).
- Incubate the plate for 72 hours at 37°C in a humidified 5% CO<sub>2</sub> atmosphere.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

## In Vivo Xenograft Study (HCT116)

This protocol outlines a general procedure for evaluating the in vivo efficacy of **AT9283** in a mouse xenograft model using HCT116 cells.

#### Materials:

- Immunocompromised mice (e.g., nude or SCID)
- HCT116 cells
- Matrigel (optional)
- AT9283 formulation for injection (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline)
- Calipers for tumor measurement

#### Procedure:



- Subcutaneously inject a suspension of HCT116 cells (e.g.,  $5 \times 10^6$  cells in 100  $\mu$ L of PBS, optionally mixed with Matrigel) into the flank of each mouse.
- · Monitor the mice for tumor growth.
- Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer AT9283 (e.g., 15-20 mg/kg) or vehicle control to the mice via a specified route (e.g., intraperitoneal or intravenous injection) and schedule (e.g., daily for 5 days).[8]
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
- Monitor the body weight and overall health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

# **Signaling Pathway Diagrams**

The following diagrams illustrate the key signaling pathways targeted by AT9283.





Click to download full resolution via product page

Caption: AT9283 inhibits Aurora A and B, leading to mitotic arrest and apoptosis.





Click to download full resolution via product page

Caption: AT9283 inhibits the JAK2-STAT signaling pathway.

## Conclusion



AT9283 is a well-characterized multi-targeted kinase inhibitor with potent activity against key drivers of cancer cell proliferation and survival. Its discovery through fragment-based methods highlights the power of this approach in modern drug development. The detailed understanding of its chemical properties, mechanism of action, and preclinical activity provides a strong rationale for its continued investigation as a potential anti-cancer therapeutic. This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in the science and application of AT9283.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pubs.acs.org [pubs.acs.org]
- 2. AT-9283, a small-molecule multi-targeted kinase inhibitor for the potential treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. astx.com [astx.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AT9283, a novel aurora kinase inhibitor, suppresses tumor growth in aggressive B-cell lymphomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AT9283, a potent inhibitor of the Aurora kinases and Jak2, has therapeutic potential in myeloproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AT9283: A Technical Guide to a Multi-Targeted Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b605657#at9283-discovery-and-chemical-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com